molecular formula C11H11NO3 B11896365 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11896365
M. Wt: 205.21 g/mol
InChI Key: NRNCLSLTVLNNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a derivative of the tetrahydroisoquinoline family, which is known for its significant pharmacological potential. This compound is of particular interest due to its neuroprotective properties and its ability to interact with various biochemical pathways in the brain .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a leaving group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate stands out due to its specific combination of neuroprotective, antidepressant, and free radical scavenging properties. Its ability to modulate multiple biochemical pathways makes it a unique and valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCLSLTVLNNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.